molecular formula C9H8O4 B157316 Methyl 3-formyl-4-hydroxybenzoate CAS No. 24589-99-9

Methyl 3-formyl-4-hydroxybenzoate

Cat. No.: B157316
CAS No.: 24589-99-9
M. Wt: 180.16 g/mol
InChI Key: ADSJCWKOKYOJSZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is also known by other names such as 3-formyl-4-hydroxybenzoic acid methyl ester and 5-(methoxycarbonyl)salicylaldehyde . This compound is characterized by the presence of a formyl group (–CHO) and a hydroxyl group (–OH) attached to a benzene ring, along with a methyl ester group (–COOCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-4-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-formyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), ammonia (NH3)

Major Products Formed

Scientific Research Applications

Methyl 3-formyl-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-formyl-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Methyl 3-formyl-4-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 3-formyl-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.

    Methyl 3-formyl-5-hydroxybenzoate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 3-formyl-4-hydroxybenzoate, also known as methyl 3-formyl-4-hydroxybenzoic acid methyl ester, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

  • Molecular Formula : C9H8O4
  • CAS Number : 24589-99-9
  • Synonyms : 3-formyl-4-hydroxybenzoic acid methyl ester

This compound has been investigated for its role as a precursor in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. This compound is crucial in alleviating symptoms of chronic obstructive pulmonary disease (COPD) by increasing cyclic adenosine monophosphate (cAMP) levels, which reduces inflammation and relaxes airway muscles, thereby improving airflow.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies depending on the concentration and specific microbial strains tested. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are vital for neutralizing free radicals in biological systems. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus protecting cells from oxidative stress. In vitro assays have quantified its antioxidant capacity, revealing promising results that suggest its utility in preventing oxidative damage in cells.

Case Studies

  • Inhibition of Aromatase : A study evaluated the inhibition of aromatase activity by derivatives of this compound. The compound showed significant inhibitory effects with IC50 values comparable to established aromatase inhibitors, suggesting its potential use in hormone-related therapies .
  • Cell Proliferation Studies : High-throughput screening identified this compound as a potent inhibitor of endothelial cell proliferation. This finding supports its potential application in cancer therapy, particularly in targeting angiogenesis .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityAromatase Inhibition (IC50)
This compoundYesYesLow nanomolar range
Methyl 4-hydroxybenzoateModerateModerateNot significant
Methyl 3-formyl-5-hydroxybenzoateYesLowModerate

This table illustrates that while this compound is effective across multiple biological activities, other derivatives may exhibit varying degrees of efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-formyl-4-hydroxybenzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves esterification and formylation steps. For example, analogous compounds like Methyl 4-formylbenzoate are prepared via acid-catalyzed esterification of 4-formylbenzoic acid with methanol and SOCl₂ . To optimize yields:

  • Use reflux conditions (e.g., 1 hour at 70–80°C) with catalytic DMF to drive esterification to completion.
  • Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and UV visualization.
  • Purify via recrystallization or column chromatography. Characterization via ¹H/¹³C NMR (e.g., δ 10.06 ppm for aldehyde protons) and IR spectroscopy (e.g., ν 1724 cm⁻¹ for ester C=O) confirms product identity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Identify the aldehyde proton (δ ~10.0 ppm, singlet), aromatic protons (δ 6.8–8.2 ppm, multiplet splitting patterns), and methoxy group (δ ~3.9 ppm, singlet). Compare with reference data for positional isomers (e.g., Methyl 4-hydroxybenzoate ).
  • IR : Key peaks include ν ~1700–1720 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (aldehyde C=O), and ~3200–3500 cm⁻¹ (hydroxyl O-H stretch).
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 181.0504 (C₉H₈O₄) with <5 ppm error .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying reductive amination reactions involving this compound?

  • Methodological Answer : The aldehyde group facilitates Schiff base formation with amines (e.g., piperidin-3-ol), followed by reduction (e.g., NaBH₃CN/ZnCl₂). To study:

  • Track intermediates via in situ NMR or HPLC-MS .
  • Optimize pH (e.g., mildly acidic conditions stabilize imine intermediates) and stoichiometry (amine excess).
  • Use DFT calculations to model transition states and activation barriers .

Q. How does the tautomeric equilibrium (keto-enol) of this compound influence its reactivity in heterocyclic synthesis?

  • Methodological Answer : The ortho-hydroxyaldehyde moiety may exhibit keto-enol tautomerism , affecting nucleophilic attack sites. To investigate:

  • Perform variable-temperature NMR to detect tautomeric shifts (e.g., enol proton resonance at δ ~12–14 ppm).
  • Use UV-Vis spectroscopy to monitor tautomer ratios in solvents of varying polarity.
  • Compare reactivity in cyclocondensation reactions (e.g., with hydrazines) to determine dominant tautomeric forms .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., mp 80–84°C vs. literature values) may arise from impurities or polymorphs. Address via:

  • Differential Scanning Calorimetry (DSC) : Measure exact melting ranges and identify polymorphic transitions.
  • HPLC purity analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Cross-validate with single-crystal XRD (if crystallizable) to confirm structural integrity .

Application-Oriented Questions

Q. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., DNA or proteins)?

  • Methodological Answer :

  • UV-Vis Titration : Monitor hypochromic shifts or isosbestic points upon DNA binding (e.g., intercalation studies ).
  • Fluorescence Quenching : Measure Stern-Volmer constants to quantify binding affinity.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases).

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with solubility or logP values .

Properties

IUPAC Name

methyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179335
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-99-9
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Methyl 3-formyl-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

3-formyl-4-hydroxybenzoic acid (Aldrich 633488, 20 g; 120.39 mmol; 1 eq.) was dissolved in MeOH (400 mL). The solution was cooled down to 0°. SOCl2 (26.20 mL; 361.16 mmol; 3 eq.) was added dropwise (addition took 60 min and the temperature of the reaction mixture increased to 7.6° C.). The reaction mixture was stirred at RT for 24 hours. The reaction mixture was concentrated and the crude mixture was dissolved in EtOAc (500 mL) and washed with a saturated aqueous solution of NaHCO3 (300 mL), HCl 1N (300 mL) and brine (300 mL), dried over MgSO4 and concentrated affording the title compound as a beige solid (19.86 g, 91%). 1H NMR (DMSO-d6, 300 MHz) δ 8.25-8.24 (d, J=2.33 Hz, 1H), 8.08-8.03 (dd, J=8.79 Hz, 2.33 Hz, 1H), 7.12-7.09 (d, J=8.75 Hz, 1H), 3.83 (s, 3H). LC/MS (Method B): 179.1 (M−H)−. HPLC (Method A) Rt 3.04 min (Purity: 91.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxybenzoate (3.00 g, 19.7 mmol) and magnesium chloride (2.81 g, 29.5 mmol) were stirred in 100 mL of acetonitrile. TEA (10.3 mL, 73.9 mmol) was added via syringe. Paraformaldehyde (12.0 g, 133 mmol) was added in a single portion and the reaction was heated to reflux. The reaction was stirred at reflux for 24 hours and cooled to rt. The reaction was quenched by the addition of approximately 100 mL of 1N HCl and poured into EtOAc. The layers were separated, and the organic layer was washed with brine. The combined aqueous layers were extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography. The clean fractions (by TLC) were concentrated in vacuo to afford 2.06 g (58%) of the desired product. 1H NMR (400 MHz, DMSO-d6): δ 11.54 (s, 1H), 10.27 (s, 1H), 8.21 (d, J=2.4 Hz, 1H), 8.03 (dd, J=8.8, 2.4 Hz, 1H), 7.07 (d, J=8.8 Hz, 1H), 3.79 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods III

Procedure details

Methyl 4-hydroxybenzoate (1.52 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg) and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in chloroform, and then filtered to remove the insoluble materials. The filtrate is concentrated under reduced pressure, and then purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1) to give the title compound (540 mg).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Methyl-4-hydroxybenzoate (4.56 g, 30 mmol) was mixed with trifluoroacetic acid (24 ml) and hexamethylenetetramine (8.41 g, 60 mmol) (Duff reaction). The reaction medium was heated to 80° C. for three hours and cooled to 0° C., followed by successive addition of 15 ml of 50% sulfuric acid and 90 ml of demineralized water. After stirring for one hour at room temperature, the medium was extracted with ethyl ether, washed with water, dried over magnesium sulfate and filtered, and the solvents were evaporated off. The product was purified by passage through a column of silica and was eluted with dichloromethane. After evaporation of the solvents, 1.92 g of a crystallized white solid are obtained, equivalent to a yield of 36%. Its properties were as follows:
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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